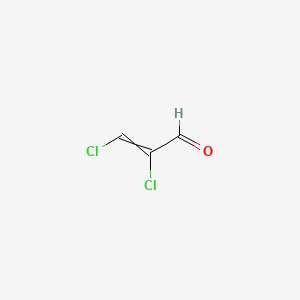![molecular formula C11H7F3O3 B8400030 [6-(trifluoromethyl)-1-benzofuran-3-yl] acetate](/img/structure/B8400030.png)
[6-(trifluoromethyl)-1-benzofuran-3-yl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[6-(trifluoromethyl)-1-benzofuran-3-yl] acetate is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid 6-trifluoromethyl-benzofuran-3-yl ester typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the use of aryl acetylenes with transition-metal catalysis . These methods provide efficient routes to construct the benzofuran ring system.
Industrial Production Methods
Industrial production of benzofuran derivatives often employs microwave-assisted synthesis (MWI) due to its efficiency and high yield . This method involves the use of microwave irradiation to accelerate the reaction process, resulting in the rapid formation of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
[6-(trifluoromethyl)-1-benzofuran-3-yl] acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted benzofuran derivatives.
Wissenschaftliche Forschungsanwendungen
[6-(trifluoromethyl)-1-benzofuran-3-yl] acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and antiviral agent.
Medicine: Explored for its anti-tumor properties and potential use in cancer therapy.
Industry: Utilized in the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of acetic acid 6-trifluoromethyl-benzofuran-3-yl ester involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. The benzofuran ring system can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Acetic acid 6-methoxy-benzofuran-3-yl ester
- Acetic acid 7-methoxy-benzofuran-3-yl ester
- Acetic acid 2-methoxy-anthracen-9-yl ester
Uniqueness
[6-(trifluoromethyl)-1-benzofuran-3-yl] acetate is unique due to the presence of the trifluoromethyl group, which imparts enhanced chemical stability and biological activity compared to its methoxy-substituted counterparts. This makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C11H7F3O3 |
|---|---|
Molekulargewicht |
244.17 g/mol |
IUPAC-Name |
[6-(trifluoromethyl)-1-benzofuran-3-yl] acetate |
InChI |
InChI=1S/C11H7F3O3/c1-6(15)17-10-5-16-9-4-7(11(12,13)14)2-3-8(9)10/h2-5H,1H3 |
InChI-Schlüssel |
NHQDBGRJUTTXGP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=COC2=C1C=CC(=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7-Chloro-9,10-dihydropyrrolo[2,1-b][1,3]benzothiazepin-9-one](/img/structure/B8399984.png)
![2-({[3-(Methyloxy)phenyl]methyl}oxy)ethanol](/img/structure/B8399991.png)



![Ethyl 5-[tert-butyl(dimethyl)silyl]oxypent-2-enoate](/img/structure/B8400006.png)

![4-Chloro-2-(pyridin-4-yl)-6-methyl-thieno-[2,3-d]-pyrimidine](/img/structure/B8400020.png)


